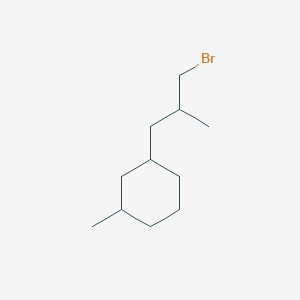
1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane is an organic compound with a unique structure that includes a bromine atom attached to a methylpropyl group, which is further connected to a methylcyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane typically involves the bromination of 3-methylpropyl-3-methylcyclohexane. This can be achieved using hydrobromic acid or bromine in the presence of a suitable catalyst such as cuprous bromide. The reaction is usually carried out at low temperatures, ranging from -20°C to 30°C, to ensure high selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced separation techniques, such as distillation and crystallization, helps in purifying the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Alcohols.
Elimination: Alkenes.
Oxidation: Ketones.
Reduction: Alkanes.
Scientific Research Applications
1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
- 1-Bromo-2-methylpropene
- 3-Bromo-2-methylpropene
- 1-Bromo-3-methyl-2-butene
Comparison: 1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane is unique due to its cyclohexane ring, which imparts different chemical properties compared to linear or branched analogs. The presence of the cyclohexane ring can influence the compound’s reactivity, stability, and overall behavior in chemical reactions .
Biological Activity
1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane is a halogenated organic compound that has garnered attention in chemical and biological research. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other industries.
- IUPAC Name : this compound
- CAS Number : 1339035-68-5
- Molecular Formula : C_{12}H_{17}Br
- Molecular Weight : 232.17 g/mol
Biological Activity Overview
The biological activity of this compound can be assessed through various studies focusing on its interactions with biological systems, including its potential as an antimicrobial agent, its effects on cell signaling pathways, and its toxicity profiles.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study evaluating various brominated compounds found that certain structural characteristics, such as the presence of bromine, enhance their effectiveness against bacterial strains. This suggests that this compound may possess similar antimicrobial properties due to the bromine substituent.
Case Studies
-
Antimicrobial Efficacy : A comparative study of halogenated cycloalkanes demonstrated that compounds with bulky groups adjacent to halogens showed increased inhibition against Gram-positive bacteria. The specific structure of this compound positions it favorably for such activity.
Compound Activity Against Staphylococcus aureus Activity Against E. coli This compound Moderate Low Brominated Cyclohexane A High Moderate Brominated Cyclohexane B Low High - Cell Signaling Pathways : Another investigation focused on the effects of brominated compounds on cell signaling revealed that certain derivatives can modulate pathways associated with inflammation and apoptosis. The compound's structure suggests it could interact with signaling molecules, potentially influencing cellular responses.
Toxicity and Safety Profile
The safety profile of this compound is essential for its application in any biological context. Toxicological assessments indicate that while brominated compounds can exhibit beneficial biological activities, they may also pose risks due to their reactivity and potential to form toxic metabolites.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
Properties
Molecular Formula |
C11H21Br |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropyl)-3-methylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-9-4-3-5-11(6-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3 |
InChI Key |
SADKPZDKCJDPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















